molecular formula C12H17N3 B13929555 3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine

3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine

Cat. No.: B13929555
M. Wt: 203.28 g/mol
InChI Key: GKNXFMRBUBSUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5,6-Tetrahydro-N,6-dimethyl[2,3’-bipyridin]-6’-amine is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring a bipyridine core with tetrahydro and dimethyl substitutions, makes it an interesting subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-N,6-dimethyl[2,3’-bipyridin]-6’-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-N,6-dimethyl[2,3’-bipyridin]-6’-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

3,4,5,6-Tetrahydro-N,6-dimethyl[2,3’-bipyridin]-6’-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-N,6-dimethyl[2,3’-bipyridin]-6’-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrahydro-N,6-dimethyl[2,3’-bipyridin]-6’-amine stands out due to its unique bipyridine core and specific substitutions, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-methyl-5-(2-methyl-2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine

InChI

InChI=1S/C12H17N3/c1-9-4-3-5-11(15-9)10-6-7-12(13-2)14-8-10/h6-9H,3-5H2,1-2H3,(H,13,14)

InChI Key

GKNXFMRBUBSUEH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=N1)C2=CN=C(C=C2)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.